(Propylthio)acetic acid

説明

Synthesis Analysis

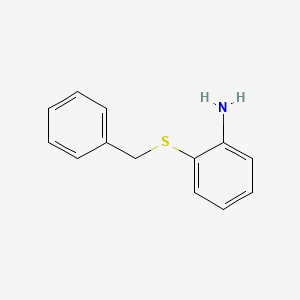

The synthesis of (benzylthio)acetic acid, which shares a similar structural motif to (Propylthio)acetic acid, involves the reaction of benzyl chloride and thiourea, yielding a 78% product through a straightforward synthetic route. This method indicates that similar thioacetic acids can be synthesized efficiently from readily available starting materials, suggesting a potential pathway for the synthesis of (Propylthio)acetic acid by substituting the appropriate alkyl chain for the benzyl group (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Molecular Structure Analysis

The molecular structure of related compounds such as (benzylthio)acetic acid has been thoroughly investigated, revealing a bent conformation in the solid state stabilized by numerous intermolecular interactions. These studies, involving single-crystal X-ray and powder diffraction techniques, offer insights into the potential molecular structure of (Propylthio)acetic acid, highlighting the importance of non-covalent interactions in determining the solid-state structure of such molecules (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties

The chemical reactivity of thioacetic acids is characterized by their ability to undergo various reactions, including condensations, substitutions, and additions, due to the presence of both the thioether and carboxylic acid functional groups. For instance, the reaction of dithioacetals and acetals catalyzed by oxalic acid demonstrates the versatility of thioacetic acids in organic synthesis, providing a method for converting dithioacetals to carbonyl compounds in an eco-friendly manner (Miyake, Nakao, & Sasaki, 2006).

Physical Properties Analysis

While specific studies on the physical properties of (Propylthio)acetic acid are not available, analogous compounds exhibit interesting thermal and solubility characteristics that could be extrapolated to (Propylthio)acetic acid. The thermal decomposition of similar molecules indicates stability up to certain temperatures, which is crucial for applications requiring thermal processing (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis

The chemical properties of thioacetic acids, including acidity and reactivity towards nucleophiles, are significantly influenced by the thioether moiety. The studies on similar molecules provide insights into the reactivity patterns of (Propylthio)acetic acid, highlighting its potential utility in organic synthesis as both a nucleophile and electrophile in various chemical transformations (Miyake, Nakao, & Sasaki, 2006).

科学的研究の応用

Hydrogen Generation from Bio-Oil

- Acetic acid, a major component of bio-oil, plays a crucial role in steam reforming for hydrogen generation. Advanced research in catalyst development and reactor design has significantly enhanced the efficiency of this process (Zhang et al., 2018).

Food Preservation

- The antimicrobial properties of acetic acid make it effective in controlling food spoilage microorganisms, supporting its use as a food preservative (Levine & Fellers, 1940).

Pharmaceutical Analysis

- Propylthiouracil, related to (Propylthio)acetic acid, can be determined in pharmaceutical formulations using a colorimetric method involving sodium nitroprusside and acetic acid (Mohamed et al., 1981).

Production of Propionic Acid

- Propionic acid, a carboxylic acid like acetic acid, is produced by certain microorganisms and has various industrial applications. Its production from xylose and other renewable sources is a significant research area (Carrondo et al., 1988).

Organic Synthesis

- Research on the synthesis and characterization of (benzylthio)acetic acid, a compound related to (Propylthio)acetic acid, has contributed to organic chemistry and materials science (Sienkiewicz-Gromiuk et al., 2016).

Supercritical Fluid Extraction

- The reactive extraction of acetic and propionic acids using supercritical carbon dioxide is an innovative approach in chemical engineering and environmental technology (Henczka & Djas, 2016).

Kinetics of Oxidation Reactions

- The kinetics of propyl acetate oxidation, which produces acetic acid, has been studied in detail. This research is vital for understanding combustion processes and environmental impacts (Dayma et al., 2019).

Acetic Acid in Bioprocesses

- Acetic acid production by Gluconobacter xylinus and its use in biotechnological processes has been extensively researched (Pirahmadi et al., 2012).

Hydrogenation Catalysis

- The role of acetic acid in carboxylic acid hydrogenation over platinum-supported catalysts is a significant area of study in catalysis and chemical engineering (Rachmady & Vannice, 2000).

Esterification Reactions

- The mechanism of acetic acid esterification over various catalysts contributes to the understanding of chemical synthesis and industrial processing (Miao & Shanks, 2011).

将来の方向性

作用機序

Target of Action

(Propylthio)acetic acid, also known as Propylthioacetic acid, is a chemical compound with the molecular formula C5H10O2S . .

Mode of Action

It is known that short-chain fatty acids (scfas), including acetic acid, propionic acid, and butyric acid, have various physiological effects . They can induce apoptosis in certain cell types

Biochemical Pathways

For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Pharmacokinetics

Most nsaids, which include acetic acid derivatives, are extensively absorbed from the stomach and proximal small intestine, with peak plasma concentrations generally occurring within 2–3 hours post-administration .

Result of Action

Scfas, including acetic acid, propionic acid, and butyric acid, have been reported to induce apoptosis in certain cell types .

特性

IUPAC Name |

2-propylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

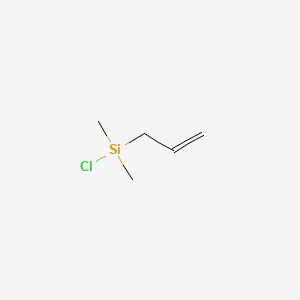

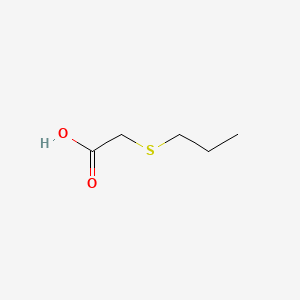

CCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275608 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Propylthio)acetic acid | |

CAS RN |

20600-60-6 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?

A1: While the provided research doesn't directly investigate the mechanism of action of (propylthio)acetic acid itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, (propylthio)acetic acid is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.

Q2: What are the potential advantages of incorporating (propylthio)acetic acid into an antimicrobial polypeptide for wound healing applications?

A2: The research suggests that incorporating (propylthio)acetic acid within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:

- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].

- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.

- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。